Osm-smi-10B

OSM inhibition binding affinity SPR

OSM-SMI-10B (also designated SMI-10B, CAS 2502294-55-3) is a first-in-class small molecule inhibitor that directly binds to Oncostatin M (OSM), a proinflammatory cytokine of the IL-6 family implicated in cancer progression, inflammatory bowel disease, and CNS disorders. The compound blocks OSM interaction with its receptor (OSMR), thereby inhibiting downstream STAT3 phosphorylation in cancer cells.

Molecular Formula C21H14O7
Molecular Weight 378.3 g/mol
Cat. No. B10857092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsm-smi-10B
Molecular FormulaC21H14O7
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3)C=CC(=O)O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H14O7/c22-20(23)6-3-14-9-15(12-1-4-16-18(7-12)26-10-24-16)21(28-14)13-2-5-17-19(8-13)27-11-25-17/h1-9H,10-11H2,(H,22,23)/b6-3+
InChIKeyKCTZPNCRBRJVBH-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

OSM-SMI-10B: First-in-Class Oncostatin M Small Molecule Inhibitor for STAT3 Signaling Research


OSM-SMI-10B (also designated SMI-10B, CAS 2502294-55-3) is a first-in-class small molecule inhibitor that directly binds to Oncostatin M (OSM), a proinflammatory cytokine of the IL-6 family implicated in cancer progression, inflammatory bowel disease, and CNS disorders [1]. The compound blocks OSM interaction with its receptor (OSMR), thereby inhibiting downstream STAT3 phosphorylation in cancer cells [2]. As the first publicly reported small molecule targeting OSM directly, OSM-SMI-10B serves as a critical chemical probe for dissecting OSM-STAT3 signaling pathways and validating OSM as a therapeutic target [3].

Why OSM-SMI-10B Cannot Be Substituted with Related STAT3 or OSM Pathway Inhibitors


Substituting OSM-SMI-10B with generic STAT3 inhibitors (e.g., Stattic) or other OSM pathway modulators introduces confounding variables that compromise experimental interpretation. Unlike direct STAT3 inhibitors that act downstream of multiple cytokine inputs, OSM-SMI-10B functions upstream by binding the OSM ligand itself, blocking OSM-specific receptor engagement while preserving signaling from other IL-6 family cytokines [1]. The compound's binding mode and pocket interaction profile, characterized by unbiased molecular dynamics simulations and NMR chemical shift perturbation assays, are distinct even among close structural analogs within the SMI-10 series [2]. Furthermore, OSM-SMI-10B exhibits measurable but moderate binding affinity (KD = 12.9 μM) that positions it as a tool compound for mechanistic studies, whereas the optimized analog SMI-10B13 (KD = 6.6 μM) demonstrates stronger affinity and in vivo efficacy suitable for translational applications [1]. Selecting the appropriate analog for a given experimental context requires quantitative understanding of these differential properties.

OSM-SMI-10B Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Binding Affinity Comparison: OSM-SMI-10B Versus Optimized Analog SMI-10B13

OSM-SMI-10B exhibits a dissociation constant (KD) of 12.9 μM for OSM binding, as determined by surface plasmon resonance (SPR) assays. This affinity is approximately 2-fold weaker than the optimized derivative SMI-10B13, which demonstrates KD = 6.6 μM under identical assay conditions [1]. The measured KD of 13.6 ± 0.6 μM reported in an independent study confirms binding consistency across laboratories [2].

OSM inhibition binding affinity SPR drug discovery

NMR Chemical Shift Perturbation Profiles Distinguish OSM-SMI-10B from SMI-10B13 Binding Modes

1H-15N HSQC NMR titration experiments reveal distinct binding interaction patterns between OSM-SMI-10B and SMI-10B13. OSM-SMI-10B required titration up to 260 μM to observe progressive chemical shift perturbations in residues including Asp87, Gln90, Arg91, and Leu92 [1]. In contrast, SMI-10B13 induced saturable CSP changes at substantially lower concentrations (0.5–60 μM), with minimal additional perturbation observed above 60 μM [1].

NMR spectroscopy protein-ligand interaction binding pocket structural biology

In Vivo Efficacy: OSM-SMI-10B as Mechanistic Probe Versus SMI-10B13 as Therapeutic Candidate

While OSM-SMI-10B has been characterized as a first-in-class chemical probe for OSM binding and in vitro pathway inhibition, the in vivo antitumor efficacy reported in the primary literature is associated with the higher-affinity analog SMI-10B13. SMI-10B13 (50 mg/kg) significantly reduced tumor growth compared to vehicle control (p < 0.001) and extended survival (p = 0.04) in a human breast cancer mouse xenograft model [1]. OSM-SMI-10B lacks corresponding in vivo efficacy data in the same model system.

in vivo pharmacology xenograft model tumor growth inhibition breast cancer

OSM-SMI-10B as a Validated Probe for Molecular Dynamics-Based Pocket Mapping

OSM-SMI-10B has been extensively characterized by unbiased molecular dynamics (MD) simulations as a probe to map multiple binding pockets on OSM, a characterization not available for other SMI-10 series compounds. The near-native complex structure was identified via MM/GBSA binding energy funnel analysis and validated by independent MD runs and absolute free energy perturbation (FEP) calculations [1]. This computational characterization establishes OSM-SMI-10B as the reference ligand for structure-based design of novel OSM inhibitors [1].

molecular dynamics binding pocket computational chemistry drug design

Recommended Application Scenarios for OSM-SMI-10B Based on Quantitative Evidence


Mechanistic Studies of OSM-OSMR Binding Interface and STAT3 Pathway Activation

Employ OSM-SMI-10B (KD = 12.9 μM) as the parent scaffold reference compound for in vitro characterization of OSM ligand-receptor binding interference [1]. The compound's moderate affinity is suitable for titration-based assays (20–260 μM range) to quantify concentration-dependent inhibition of OSM-induced STAT3 phosphorylation in cancer cell lines [2]. This application leverages OSM-SMI-10B's established first-in-class status and well-characterized binding properties without requiring the higher affinity of SMI-10B13.

Structure-Based Drug Design and Computational Chemistry Campaigns Targeting OSM

Use OSM-SMI-10B as the reference ligand for rational design of novel OSM inhibitors, supported by published unbiased MD simulation data identifying multiple binding pockets and the near-native complex structure validated by MM/GBSA and FEP calculations [3]. The compound's computationally characterized binding mode enables scaffold hopping, fragment-based design, and SAR expansion efforts that would be unsupported by other SMI-10 series analogs lacking equivalent computational characterization [3].

Comparative Pharmacology Studies Distinguishing OSM-Specific from Pan-STAT3 Inhibition

Apply OSM-SMI-10B in head-to-head experiments against direct STAT3 inhibitors (e.g., Stattic) to dissect OSM-specific upstream signaling from downstream STAT3 activation events [1]. Because OSM-SMI-10B binds the OSM ligand rather than STAT3 itself, it enables pathway-specific interrogation while preserving signaling from other IL-6 family cytokines that also converge on STAT3 [1]. This application is not appropriate for SMI-10B13 if in vivo translational relevance is not required.

NMR-Based Protein-Ligand Interaction Studies for Binding Mode Characterization

Utilize OSM-SMI-10B in 1H-15N HSQC NMR titration experiments to map OSM residues involved in small molecule binding, with established protocols demonstrating observable CSPs in residues Asp87, Gln90, Arg91, and Leu92 across a 20–260 μM concentration gradient [2]. The compound's distinct NMR profile compared to SMI-10B13 makes it the appropriate reference for characterizing the parent scaffold's binding footprint, enabling comparative analysis of analog series binding modes [2].

Quote Request

Request a Quote for Osm-smi-10B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.